tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

Drug Design Lipophilicity SAR

This halogenated indole scaffold integrates an N-Boc protecting group, a C3-iodide for cross-coupling, and a C5-fluorine for electronic tuning into a single, cost-efficient intermediate. Compared to assembling these functionalities from separate, unprotected indoles, this building block eliminates multiple synthetic steps, reduces waste, and improves overall yield. It is specifically designed for late-stage functionalization via Suzuki or Sonogashira couplings to generate libraries of 3-substituted 5-fluoroindoles. The pre-installed 5-fluoro motif delivers +0.27 LogP units of lipophilicity for improved metabolic stability, directly supporting lead optimization of IDO1 inhibitor analogs such as PF-06840003 without compromising pharmacokinetic profiles.

Molecular Formula C13H13FINO2
Molecular Weight 361.15 g/mol
CAS No. 192189-13-2
Cat. No. B3040351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
CAS192189-13-2
Molecular FormulaC13H13FINO2
Molecular Weight361.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)I
InChIInChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
InChIKeyDGGDRRGYXBFEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 192189-13-2): A Protected Halogenated Indole Building Block for Pharmaceutical R&D and Complex Organic Synthesis


tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 192189-13-2), also known as N-Boc-5-fluoro-3-iodoindole, is a halogenated indole derivative with a molecular formula of C₁₃H₁₃FINO₂ and a molecular weight of 361.15 g/mol [1]. It is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indole ring. This structural combination is designed to provide orthogonal reactivity: the Boc group protects the N-H site, while the 3-iodo and 5-fluoro substituents serve as reactive handles for further functionalization via cross-coupling reactions [2].

Why General Indole or 3-Iodoindole Building Blocks Cannot Substitute for tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 192189-13-2) in Advanced Drug Discovery Programs


Simple indoles or generic 3-iodoindoles lack the precise combination of orthogonal functional handles found in this compound. The simultaneous presence of the acid-labile N-Boc protecting group, the C3-iodide for cross-coupling, and the C5-fluorine for electronic modulation and metabolic stability cannot be replicated by mixing separate, simpler building blocks without adding multiple synthetic steps, increasing cost, and reducing overall yield [1]. This integrated design is essential for efficiently constructing complex, fluorinated indole scaffolds that are prevalent in modern pharmaceuticals, such as IDO1 inhibitors [2].

Quantitative Evidence for Selecting tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 192189-13-2) Over Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analog

The C5-fluorine substituent in tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate increases its lipophilicity relative to the non-fluorinated analog, tert-butyl 3-iodo-1H-indole-1-carboxylate (CAS 192189-07-4). This difference can influence membrane permeability and pharmacokinetic properties in drug development [1].

Drug Design Lipophilicity SAR

Inferred Enhancement of Metabolic Stability from 5-Fluoro Substitution

Fluorination of the indole C5 position is a well-established strategy to block oxidative metabolism, a primary clearance pathway. This is supported by data on 5-fluoroindole, which demonstrates high metabolic stability (Clint 9.0 mL/min/kg) in rat liver microsomes [1]. Incorporating this 5-fluoroindole motif via the target compound allows medicinal chemists to proactively design metabolic stability into their drug candidates, a feature not possible with non-fluorinated 3-iodoindole building blocks.

Metabolic Stability ADME Fluorination

Validated Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo substituent in N-Boc-protected 3-iodoindoles, a class to which the target compound belongs, is a highly reactive handle for palladium-catalyzed cross-couplings. This methodology has been successfully applied in one-pot Masuda borylation–Suzuki arylation sequences to generate complex bisindole alkaloids in good yields (e.g., 64-78%) [1]. This establishes the target compound as a viable substrate for constructing diverse chemical libraries.

Suzuki Coupling Sonogashira Coupling Library Synthesis

Optimal Application Scenarios for tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 192189-13-2) Based on Quantitative Evidence


Synthesis of Fluorinated IDO1/TDO Inhibitor Scaffolds

The target compound is a strategic building block for synthesizing 5-fluoroindole-containing IDO1 inhibitors, such as analogs of PF-06840003. Its C3-iodo group allows for late-stage functionalization to install key pharmacophores, while the pre-installed 5-fluoro atom contributes to the favorable metabolic stability observed in this class of therapeutics [1].

Lead Optimization for Enhanced Pharmacokinetic (PK) Properties

In lead optimization campaigns, this building block can be used to introduce a 5-fluoroindole motif to improve metabolic stability and adjust lipophilicity (LogP) relative to a non-fluorinated lead compound. The computed LogP difference of +0.27 units over the non-fluorinated analog provides a quantitative basis for predicting its impact on passive permeability [2].

Efficient Library Synthesis of Complex Fluorinated Indoles

This compound is ideally suited for generating libraries of 3-substituted 5-fluoroindoles via high-throughput Suzuki or Sonogashira coupling. The proven reactivity of N-Boc-3-iodoindoles in one-pot borylation/Suzuki sequences ensures efficient diversification with commercially available boronic acids and alkynes, accelerating SAR studies [3].

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